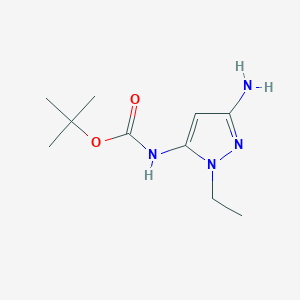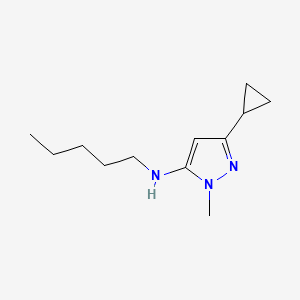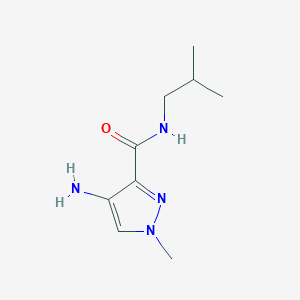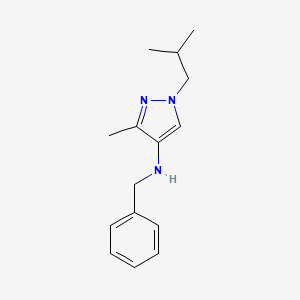![molecular formula C13H19F2N5 B11735525 N-{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}-1-(difluoromethyl)-3-methyl-1H-pyrazol-4-amine](/img/structure/B11735525.png)
N-{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}-1-(difluoromethyl)-3-methyl-1H-pyrazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}-1-(difluoromethyl)-3-methyl-1H-pyrazol-4-amine is a synthetic compound that belongs to the class of pyrazole derivatives. Pyrazole derivatives are known for their wide range of biological activities and are used in various fields such as medicinal chemistry, agriculture, and material science.
Preparation Methods
The synthesis of N-{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}-1-(difluoromethyl)-3-methyl-1H-pyrazol-4-amine involves a multi-step process. One efficient method reported involves a one-pot two-step synthesis starting from 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine and p-methoxybenzaldehyde. The reaction proceeds via a solvent-free condensation/reduction reaction sequence . Another method involves the nitrosation, reduction, esterification, amino group protection, and condensation steps starting from 1-methyl-1H-pyrazol-5-amine .
Chemical Reactions Analysis
N-{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}-1-(difluoromethyl)-3-methyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
N-{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}-1-(difluoromethyl)-3-methyl-1H-pyrazol-4-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Due to its biological activities, it is being explored for potential therapeutic applications.
Industry: The compound can be used in the development of new agrochemicals and pesticides.
Mechanism of Action
The mechanism of action of N-{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}-1-(difluoromethyl)-3-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. In the case of its antifungal activity, it is believed to inhibit the mitochondrial complex I electron transport chain, leading to the disruption of cellular respiration in fungi . This inhibition results in the accumulation of reactive oxygen species, causing oxidative stress and cell death.
Comparison with Similar Compounds
N-{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}-1-(difluoromethyl)-3-methyl-1H-pyrazol-4-amine can be compared with other pyrazole derivatives such as:
3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine: This compound is synthesized using a similar one-pot two-step method and has shown promising biological activities.
tert-butyl N-(2-{[({1-methyl-5-[(triphenylmethyl)amino]-1H-pyrazol-4-yl}amino)carbonyl]amino}ethyl)carbamate: This compound is synthesized via a multi-step process and is used in various chemical applications.
The uniqueness of this compound lies in its difluoromethyl group, which imparts distinct chemical and biological properties, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C13H19F2N5 |
|---|---|
Molecular Weight |
283.32 g/mol |
IUPAC Name |
N-[(2-butan-2-ylpyrazol-3-yl)methyl]-1-(difluoromethyl)-3-methylpyrazol-4-amine |
InChI |
InChI=1S/C13H19F2N5/c1-4-9(2)20-11(5-6-17-20)7-16-12-8-19(13(14)15)18-10(12)3/h5-6,8-9,13,16H,4,7H2,1-3H3 |
InChI Key |
DVKLZAPAGORDOA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)N1C(=CC=N1)CNC2=CN(N=C2C)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![propyl[(1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11735456.png)


![1-ethyl-3-methyl-N-{[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-5-amine](/img/structure/B11735484.png)
![N-[(3-methoxyphenyl)methyl]-1-methyl-1H-pyrazol-3-amine](/img/structure/B11735488.png)
![1-ethyl-5-methyl-N-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11735492.png)
![[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl][3-(propan-2-yloxy)propyl]amine](/img/structure/B11735504.png)
![ethyl[(1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11735505.png)
![ethyl[(1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11735518.png)
![3-[2-(4-Chlorophenyl)pyrrolidin-1-yl]propan-1-amine](/img/structure/B11735528.png)
![butyl({[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11735532.png)

